Suc-Ala-Pro-Leu-Phe-pNA

CAS No.: 70968-02-4

Cat. No.: VC2751885

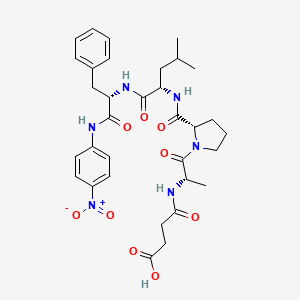

Molecular Formula: C33H42N6O9

Molecular Weight: 666.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70968-02-4 |

|---|---|

| Molecular Formula | C33H42N6O9 |

| Molecular Weight | 666.7 g/mol |

| IUPAC Name | 4-[[(2S)-1-[(2S)-2-[[(2S)-4-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C33H42N6O9/c1-20(2)18-25(37-32(45)27-10-7-17-38(27)33(46)21(3)34-28(40)15-16-29(41)42)31(44)36-26(19-22-8-5-4-6-9-22)30(43)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,43)(H,36,44)(H,37,45)(H,41,42)/t21-,25-,26-,27-/m0/s1 |

| Standard InChI Key | XQBYPOPFIAQLGF-ZYEMSUIVSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |

| SMILES | CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O |

| Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O |

Introduction

Suc-Ala-Pro-Leu-Phe-pNA represents a specific peptide substrate within the broader category of synthetic peptides used in biochemical research. This compound is structurally related to Suc-Ala-Leu-Pro-Phe-pNA, which is mentioned as a more extensively documented substrate in various research contexts . The primary difference between these compounds lies in the arrangement of amino acid residues, with Suc-Ala-Pro-Leu-Phe-pNA featuring a sequence where proline precedes leucine, while the more commonly referenced Suc-Ala-Leu-Pro-Phe-pNA has leucine preceding proline.

Peptide substrates containing para-nitroanilide (pNA) groups are particularly valuable in biochemical research because they release the chromogenic para-nitroaniline upon enzymatic cleavage. This property allows for colorimetric detection and quantification of specific enzyme activities. The sequence of amino acids in these peptide substrates determines their specificity for particular enzymes, making them valuable tools for studying proteolytic mechanisms and enzyme kinetics.

The design of peptide substrates like Suc-Ala-Pro-Leu-Phe-pNA typically involves careful selection of amino acid sequences that mimic natural cleavage sites recognized by specific proteases. This structural design ensures selective interaction with target enzymes, making these compounds essential for understanding enzyme-substrate interactions at the molecular level.

Chemical Structure and Properties

Structural Components

Suc-Ala-Pro-Leu-Phe-pNA consists of several key structural components that define its biochemical properties. The compound features a succinyl group (Suc) at the N-terminus, followed by a specific sequence of amino acids: alanine (Ala), proline (Pro), leucine (Leu), and phenylalanine (Phe). The C-terminus contains a para-nitroanilide (pNA) group, which serves as the chromogenic component of the molecule.

The precise arrangement of these amino acids is significant because it determines the substrate's specificity for particular enzymes. The presence of proline in the sequence is particularly noteworthy, as proline residues often create distinct conformational constraints in peptides that affect their interaction with enzymes, especially peptidyl-prolyl isomerases.

Synthesis and Preparation

Purification Methods

Purification of synthetic peptide substrates typically employs high-performance liquid chromatography (HPLC) to achieve high purity levels. For research applications, purity levels exceeding 95% are generally desired, as observed with the related compound Suc-Ala-Leu-Pro-Phe-pNA, which is documented to have a purity of 95.28% by HPLC .

Biological Activity and Function

Enzyme Substrate Properties

Suc-Ala-Pro-Leu-Phe-pNA likely functions as a specific substrate for certain proteolytic enzymes, particularly those that recognize and cleave sequences containing proline. The related compound Suc-Ala-Leu-Pro-Phe-pNA is documented as a substrate used to study the substrate specificity of peptidyl prolyl cis-trans isomerase (PPI) activities of cyclophilin and FK-506 binding protein (FKBP) .

The specificity of these peptide substrates is determined by the amino acid sequence. The difference in sequence between Suc-Ala-Pro-Leu-Phe-pNA and Suc-Ala-Leu-Pro-Phe-pNA (the position of proline and leucine) may result in different enzyme specificities and reaction kinetics.

Mechanism of Action

In enzymatic assays, peptide substrates with para-nitroanilide groups function through a specific mechanism:

-

The enzyme recognizes and binds to the specific amino acid sequence

-

Enzymatic cleavage occurs at a specific peptide bond

-

The cleavage releases para-nitroaniline, a yellow chromophore

-

The released para-nitroaniline can be measured spectrophotometrically, typically at 405 nm

-

The rate of para-nitroaniline release correlates with enzyme activity

This mechanism allows for quantitative measurement of enzymatic activity in research settings.

Applications in Research

Drug Development Applications

Peptide substrates play a crucial role in drug development, particularly in the identification and characterization of enzyme inhibitors. Similar compounds are used in pharmaceutical research to explore potential drug candidates, especially in the design of inhibitors targeting specific proteolytic enzymes .

The related compound Suc-Ala-Leu-Pro-Phe-pNA has been documented as a substrate used to study inhibitors of FKBP, allowing for accurate determinations of Ki values for tight-binding inhibitors . Suc-Ala-Pro-Leu-Phe-pNA may offer similar utility in drug discovery applications, potentially with distinct enzyme specificity profiles.

Biochemical Research

In broader biochemical research contexts, peptide substrates contribute to understanding protein structure, function, and stability. Related peptide substrates play crucial roles in studying protein folding and stability, providing insights into diseases related to protein misfolding .

The specific arrangement of amino acids in Suc-Ala-Pro-Leu-Phe-pNA, particularly the position of proline, may make it especially relevant for studies focused on proline-directed enzymatic processes, which are important in numerous biological pathways.

Comparison with Similar Compounds

Functional Differences

The related compound Suc-Ala-Leu-Pro-Phe-pNA has been documented as a more reactive substrate for FKBP compared to the standard PPI substrate, Suc-Ala-Ala-Pro-Phe-pNA . This increased reactivity allows researchers to use lower concentrations of FKBP, enabling more accurate determinations of inhibition constants.

The specific positioning of proline in Suc-Ala-Pro-Leu-Phe-pNA may result in distinct enzymatic recognition and kinetic properties compared to Suc-Ala-Leu-Pro-Phe-pNA. The proline-leucine sequence may affect the conformational properties of the peptide, potentially altering its interaction with target enzymes.

Current Research and Future Directions

Current Knowledge Gaps

Research specifically focusing on Suc-Ala-Pro-Leu-Phe-pNA appears limited in the current literature, presenting several knowledge gaps:

-

Detailed enzymatic specificity profiles

-

Kinetic parameters with various proteolytic enzymes

-

Comparative efficacy in research applications

-

Optimization of assay conditions for specific research contexts

Addressing these knowledge gaps would enhance the utility of this compound in biochemical research and potentially expand its applications.

Technological Advancements

Emerging technologies in proteomic analysis and high-throughput screening may expand the applications of peptide substrates like Suc-Ala-Pro-Leu-Phe-pNA. Integration with advanced detection methods beyond traditional spectrophotometry could enhance sensitivity and expand the range of research contexts where these substrates provide value.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume